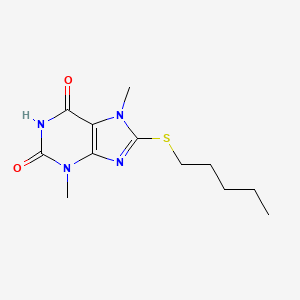![molecular formula C19H18N4O3 B2561398 Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate CAS No. 1797893-39-0](/img/structure/B2561398.png)
Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Research has focused on the synthesis and transformations of compounds similar to Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate, demonstrating their utility in preparing polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and various fused pyrimidinones, highlighting the compound's versatility as a synthon for generating a wide range of biologically active heterocycles (Pizzioli et al., 1998; Toplak et al., 1999).
Development of Antimicrobial Agents
Studies on related chemical frameworks have also led to the synthesis of novel compounds with potential antimicrobial activity. For instance, the creation of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has shown promise for further investigation into their biological activities and pharmacological potential (Ajani et al., 2019).
Anti-inflammatory Applications
Compounds synthesized from frameworks similar to this compound have been evaluated for their anti-inflammatory activities. Certain synthesized derivatives exhibited moderate anti-inflammatory activity, suggesting their potential for therapeutic use (Tozkoparan et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate is the DDR2 kinase . DDR2 kinase plays a crucial role in cell growth and differentiation, and its dysregulation is associated with several types of cancers .
Mode of Action
This compound interacts with DDR2 kinase, inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of DDR2 kinase by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . The disruption of these pathways can lead to the death of cancer cells .
Pharmacokinetics
It is known that the compound shows excellent anticancer activity, with ic50 values ranging from 0016 to 5667 μM , suggesting good bioavailability.
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells . This is due to the disruption of normal cell signaling pathways caused by the inhibition of DDR2 kinase .
Propriétés
IUPAC Name |
methyl 2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-9-17-20-10-13-11-22(8-7-16(13)23(17)21-12)18(24)14-5-3-4-6-15(14)19(25)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKKAVYTGSNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)

![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)


![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)






